![molecular formula C12H19I B12556503 [Cyclopentylidene(iodo)methyl]cyclohexane CAS No. 145102-30-3](/img/structure/B12556503.png)
[Cyclopentylidene(iodo)methyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Cyclopentylidène(iodo)méthyl]cyclohexane est un composé organique de formule moléculaire C12H19I. Il se caractérise par la présence d'un groupe cyclopentylidène lié à un cycle cyclohexane par un pont méthylène, avec un atome d'iode lié au carbone méthylène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [Cyclopentylidène(iodo)méthyl]cyclohexane implique généralement la réaction du cyclopentylidène avec l'iodométhane en présence d'une base telle que le carbonate de potassium. La réaction est effectuée sous reflux pour assurer la conversion complète des réactifs en produit souhaité. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
À l'échelle industrielle, la production de [Cyclopentylidène(iodo)méthyl]cyclohexane peut impliquer des réacteurs à écoulement continu pour optimiser les conditions réactionnelles et augmenter le rendement. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction garantit une qualité de produit constante et réduit les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
[Cyclopentylidène(iodo)méthyl]cyclohexane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les alcools ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir l'atome d'iode en atome d'hydrogène, produisant du cyclopentylidène(méthyl)cyclohexane.
Substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels tels que les groupes hydroxyle, amino ou alkyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH3).
Principaux produits formés
Oxydation : Cyclopentylidène(méthyl)cyclohexanol ou cyclopentylidène(méthyl)cyclohexanone.
Réduction : Cyclopentylidène(méthyl)cyclohexane.
Substitution : Cyclopentylidène(hydroxyméthyl)cyclohexane, cyclopentylidène(aminométhyl)cyclohexane ou cyclopentylidène(alkylméthyl)cyclohexane.
Applications de la recherche scientifique
[Cyclopentylidène(iodo)méthyl]cyclohexane a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des voies biologiques et des mécanismes impliquant des composés contenant de l'iode.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel [Cyclopentylidène(iodo)méthyl]cyclohexane exerce ses effets implique l'interaction de l'atome d'iode avec diverses cibles moléculaires. L'atome d'iode peut participer à la liaison halogène, influençant la réactivité et la stabilité du composé. Les cycles cyclopentylidène et cyclohexane confèrent une rigidité structurelle, affectant le comportement global du composé dans les réactions chimiques.
Applications De Recherche Scientifique
[Cyclopentylidene(iodo)methyl]cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which [Cyclopentylidene(iodo)methyl]cyclohexane exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The cyclopentylidene and cyclohexane rings provide structural rigidity, affecting the compound’s overall behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- Cyclopentylidène(méthyl)cyclohexane
- Cyclopentylidène(bromométhyl)cyclohexane
- Cyclopentylidène(chlorométhyl)cyclohexane
Unicité
[Cyclopentylidène(iodo)méthyl]cyclohexane est unique en raison de la présence de l'atome d'iode, qui confère des propriétés chimiques distinctes par rapport à ses analogues au brome et au chlore. Le rayon atomique plus grand et l'électronégativité plus élevée de l'iode influencent la réactivité du composé et ses interactions avec d'autres molécules, ce qui en fait un composé précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
145102-30-3 |
|---|---|
Formule moléculaire |
C12H19I |
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
[cyclopentylidene(iodo)methyl]cyclohexane |
InChI |
InChI=1S/C12H19I/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10H,1-9H2 |
Clé InChI |
AVEAJFAVRKVADL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=C2CCCC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


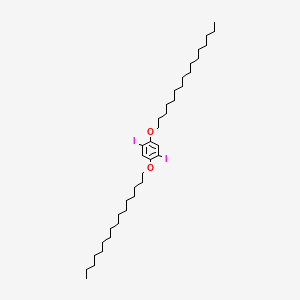
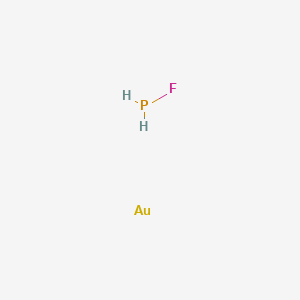
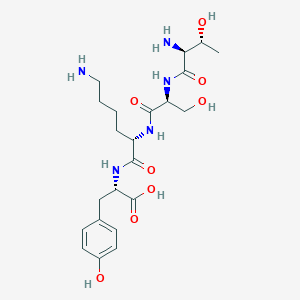

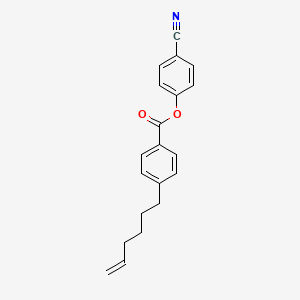


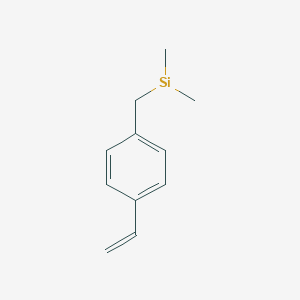
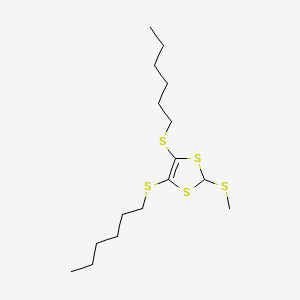
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
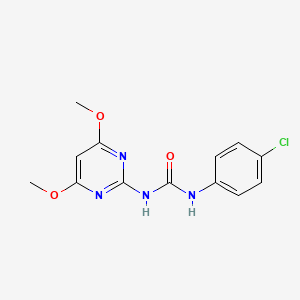
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
